Monolaurin
Overview
Description
Monolaurin, also known as glycerol monolaurate, glyceryl laurate, and 1-lauroyl-glycerol, is a monoglyceride . It is the mono-ester formed from glycerol and lauric acid . Its chemical formula is C15H30O4 . Monolaurin is found in coconut oil and may be similar to other monoglycerides found in human breast milk . It is most commonly used as a surfactant in cosmetics, such as deodorants . As a food additive, it is also used as an emulsifier or preservative .
Synthesis Analysis
Monolaurin is synthesized by esterification of lauric acid with glycerol . The process involves using a lauric acid:glycerol molar ratio of 1:1, 2 wt % of catalyst and 140 °C, reaching to 33% of monolaurin selectivity . The decrease in lauric acid:glycerol molar ratio was significant to enhance the monolaurin production .
Molecular Structure Analysis
The molecular structure of Monolaurin consists of a glycerol backbone esterified at one position with lauric acid, a 12-carbon long-chain fatty acid . Its molecular formula is C15H30O4 .
Chemical Reactions Analysis
Monolaurin is synthesized through the esterification of glycerol and lauric acid . The reaction is catalyzed by zinc laurate . The conversion of nearly 70% was achieved under optimal conditions .
Physical And Chemical Properties Analysis
Monolaurin is a monoglyceride formed from glycerol and lauric acid . Its chemical formula is C15H30O4 . It is found in coconut oil and is similar to other monoglycerides found in human breast milk .
Scientific Research Applications
Antimicrobial Activities
Monolaurin exhibits significant antimicrobial properties against various bacteria, fungi, and viruses. It has been found to act synergistically with other antimicrobials like nisin against bacteria such as Escherichia coli, Staphylococcus aureus, and Bacillus subtilis. The presence of food components like fat or starch can reduce its antibacterial effectiveness, suggesting a careful consideration of its application in food products (Zhang et al., 2009). Moreover, monolaurin has shown potential in fighting Candida albicans biofilms, indicating its usefulness in addressing oral candidiasis and enhancing host immune response (Seleem et al., 2016).
Food Preservation
Monolaurin-based food-grade nano-micelles loaded with nisin Z have been developed for their synergistic antimicrobial action against Staphylococcus aureus, highlighting its potential in enhancing food safety and extending shelf life of food products (Sadiq et al., 2016). Additionally, monolaurin microemulsions have been shown to inhibit the growth of various microorganisms, including Bacillus subtilis and Aspergillus niger, underscoring its role as a natural antimicrobial preservative in food (Fu et al., 2009).
Health Benefits and Potential Therapeutic Applications
Research has explored the bioactive properties of monolaurin, including its role as an antibacterial, immune system enhancer, and antiviral agent. It has been suggested that monolaurin could be beneficial against enveloped viruses, indicating its potential in boosting the immune system and warding off viral attacks, including SARS-CoV-2 (Subroto & Indiarto, 2020). Furthermore, its antifungal activity in vivo against Candida albicans supports the possibility of using monolaurin in treating oral candidiasis, showcasing its therapeutic potential (Seleem et al., 2018).
Novel Applications
Monolaurin has been investigated for its preservative ability against food spoilage fungi and pathogenic bacteria, demonstrating better inhibition abilities than traditional preservatives like potassium sorbate or sodium benzoate. Its mode of action includes altering membrane permeability and fluidity, highlighting its potential as a novel food preservative (Luo et al., 2014). Another study explored its effects on oral microbe-host transcriptome and metabolome, indicating its ability to modulate the immune response and metabolite production, further supporting its multifaceted applications (Silva et al., 2018).
Safety And Hazards
Future Directions
Monolaurin has potential applications in medicine, sanitization, and food preservation . It has been suggested that monolaurin could be used to create a new antibiotic or antiviral medication that’s effective against a broad spectrum of microbes . Circulating monolaurin, which has well-known antiviral and antibacterial properties, was higher in protected subjects, suggesting a potential defensive role against SARS-CoV-2 infection .
properties
IUPAC Name |
2,3-dihydroxypropyl dodecanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H30O4/c1-2-3-4-5-6-7-8-9-10-11-15(18)19-13-14(17)12-16/h14,16-17H,2-13H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARIWANIATODDMH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC(=O)OCC(CO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H30O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5041275 | |
Record name | 1-Monolaurin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5041275 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.40 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Pellets or Large Crystals, Liquid | |
Record name | Dodecanoic acid, 2,3-dihydroxypropyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Dodecanoic acid, monoester with 1,2,3-propanetriol | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Product Name |
2,3-Dihydroxypropyl dodecanoate | |
CAS RN |
142-18-7, 27215-38-9, 67701-26-2 | |
Record name | 1-Monolaurin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=142-18-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Glyceryl monolaurate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000142187 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Monolaurin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027215389 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Glycerides, C12-18 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067701262 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Glyceryl laurate | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB16635 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Dodecanoic acid, 2,3-dihydroxypropyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Glycerides, C12-18 | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Dodecanoic acid, monoester with 1,2,3-propanetriol | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1-Monolaurin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5041275 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,3-dihydroxypropyl laurate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.024 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Glycerides, C12-18 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.060.840 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Lauric acid, monoester with glycerol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.929 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | GLYCERYL 1-LAURATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WR963Y5QYW | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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